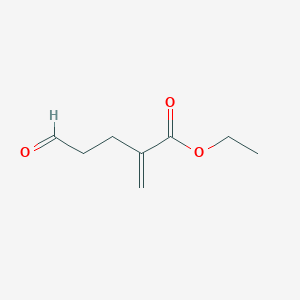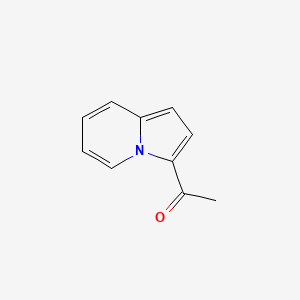
1-(Indolizin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1-(Indolizin-3-yl)ethanone involves several steps, typically starting with the preparation of the indolizine core. One common synthetic route includes the cyclization of pyridine derivatives. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process. For instance, the compound can be synthesized through the structural optimization of a series of 1-(indolizin-3-yl)ethan-1-one compounds, aiming to improve cellular potency and metabolic stability .
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This would include considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-(Indolizin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the indolizine ring.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the parent compound .
Aplicaciones Científicas De Investigación
1-(Indolizin-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s ability to inhibit CBP bromodomain makes it a valuable tool in studying protein interactions and signaling pathways.
Medicine: Its potential as a treatment for prostate cancer has been explored, with studies showing its effectiveness in inhibiting the growth of prostate cancer cells
Mecanismo De Acción
The mechanism of action of 1-(Indolizin-3-yl)ethanone involves its selective inhibition of the CBP bromodomain. This inhibition disrupts the interaction between CBP and other proteins, thereby affecting downstream signaling pathways. In prostate cancer cells, this leads to the inhibition of androgen receptor-regulated genes and oncogenes, ultimately resulting in reduced cell proliferation and increased apoptosis .
Comparación Con Compuestos Similares
1-(Indolizin-3-yl)ethanone can be compared with other CBP bromodomain inhibitors, such as Y08197 and Y08284. These compounds share a similar core structure but differ in their specific functional groups and overall potency. The uniqueness of this compound lies in its balance of cellular potency and metabolic stability, making it a promising lead compound for further drug development .
Similar compounds include:
Propiedades
IUPAC Name |
1-indolizin-3-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8(12)10-6-5-9-4-2-3-7-11(9)10/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSPIXWZLZCMFEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C2N1C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 2-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13102011.png)

![2-[3-(2-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102015.png)
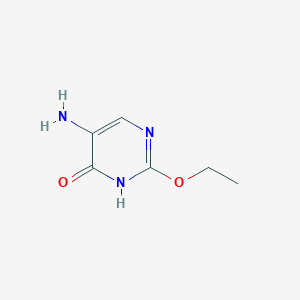
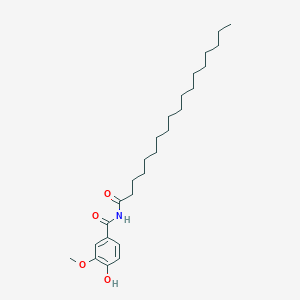
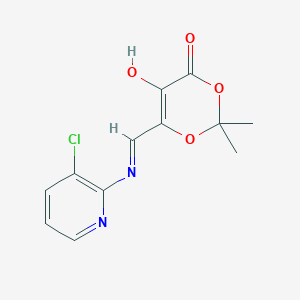

![Pyrimido[4,5-c]pyridazine](/img/structure/B13102040.png)
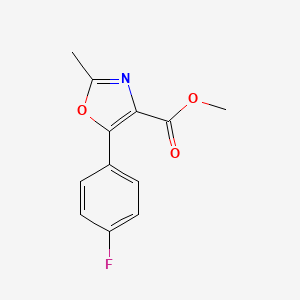
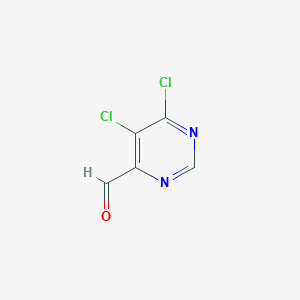
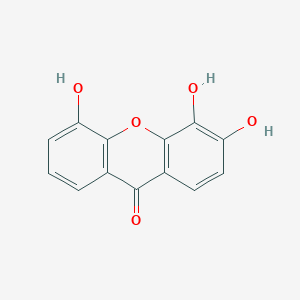
![4-Methoxy-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B13102061.png)
